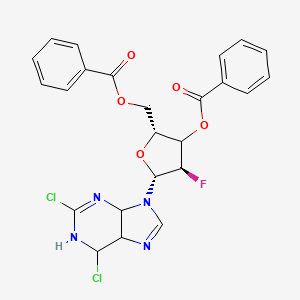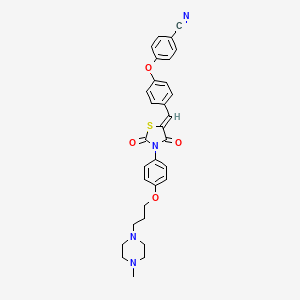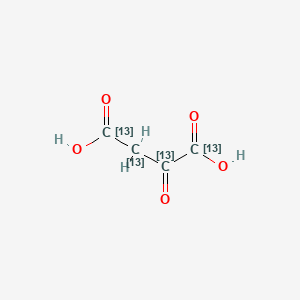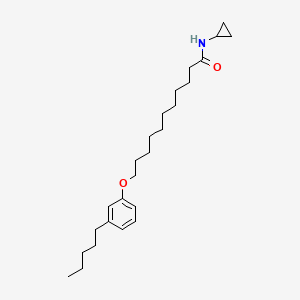
S1P1 agonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphingosine-1-phosphate receptor 1 agonist 5 is a bioactive lipid mediator that plays a crucial role in various physiological processes. It is a selective agonist for the sphingosine-1-phosphate receptor 1, which is a G protein-coupled receptor involved in immune cell trafficking, vascular development, and other cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 1 agonist 5 involves several steps, including the preparation of key intermediates and their subsequent coupling. One common synthetic route involves the use of oxadiazole-based intermediates. The reaction conditions typically include the use of solvents like toluene and reagents such as magnesium chloride and triphenylphosphine oxide .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 1 agonist 5 requires scalable and efficient synthesis methods. The process often involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to achieve consistent production .
Chemical Reactions Analysis
Types of Reactions
Sphingosine-1-phosphate receptor 1 agonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sphingosine-1-phosphate receptor 1 agonist 5 may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Sphingosine-1-phosphate receptor 1 agonist 5 has a wide range of scientific research applications:
Mechanism of Action
Sphingosine-1-phosphate receptor 1 agonist 5 exerts its effects by binding to the sphingosine-1-phosphate receptor 1, a G protein-coupled receptor. This binding activates downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. These pathways regulate various cellular functions, such as cell proliferation, migration, and survival .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: A non-selective agonist for sphingosine-1-phosphate receptors 1, 3, 4, and 5.
Siponimod: A selective agonist for sphingosine-1-phosphate receptor 1 and 5.
Ozanimod: A selective agonist for sphingosine-1-phosphate receptor 1 and 5.
Ponesimod: A selective agonist for sphingosine-1-phosphate receptor 1, 3, and 5.
Uniqueness
Sphingosine-1-phosphate receptor 1 agonist 5 is unique due to its high selectivity for the sphingosine-1-phosphate receptor 1. This selectivity allows for targeted modulation of specific signaling pathways, reducing the risk of off-target effects and improving therapeutic efficacy .
Properties
Molecular Formula |
C23H24ClN2NaO4 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
sodium;1-[[4-[5-(3-chloro-4-propan-2-yloxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]phenyl]methyl]azetidine-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4.Na/c1-14(2)29-21-8-7-17(9-19(21)24)22-10-20(25-30-22)16-5-3-15(4-6-16)11-26-12-18(13-26)23(27)28;/h3-9,14,18,22H,10-13H2,1-2H3,(H,27,28);/q;+1/p-1 |
InChI Key |
KIDJHEDYGGYGFI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)







